4,5-Dimethyl-2-selenoxo-1,3-diselenole
Overview
Description
4,5-Dimethyl-2-selenoxo-1,3-diselenole is an organoselenium compound with the molecular formula C5H6Se3. It is a member of the diselenole family, characterized by the presence of selenium atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-selenoxo-1,3-diselenole typically involves the reaction of diselenides with appropriate alkylating agents. One common method involves the use of dialkyl 2-thioxo-[1,3]-diselenol-4,5-dicarboxylate as a starting material, which is treated with a reducing agent to form the desired compound . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent oxidation of the selenium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-selenoxo-1,3-diselenole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenoxides.
Reduction: Reduction reactions can convert it back to the corresponding diselenides.
Substitution: The selenium atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include diselenoxides, diselenides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4,5-Dimethyl-2-selenoxo-1,3-diselenole has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of organic metals and superconductors.
Organic Synthesis: It serves as a precursor for the synthesis of more complex organoselenium compounds, which are valuable in various synthetic applications.
Biological Studies: The compound’s unique selenium content makes it a subject of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Mechanism of Action
The mechanism by which 4,5-Dimethyl-2-selenoxo-1,3-diselenole exerts its effects involves interactions with molecular targets through its selenium atoms. These interactions can influence redox processes and other biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile agent in various chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
1,3-Diselenole-2-selone: A simpler analog without the methyl groups.
Tetraselenafulvalenes: Compounds with extended selenium-containing structures used in materials science.
Uniqueness
4,5-Dimethyl-2-selenoxo-1,3-diselenole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of methyl groups can influence its stability and reactivity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4,5-dimethyl-1,3-diselenole-2-selone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Se3/c1-3-4(2)8-5(6)7-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRYPJPDJQMECE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([Se]C(=[Se])[Se]1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Se3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374432 | |
Record name | 4,5-dimethyl-1,3-diselenole-2-selone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53808-62-1 | |
Record name | 4,5-dimethyl-1,3-diselenole-2-selone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dimethyl-1,3-diselenole-2-selone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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